N-benzyl-N-methyl-N'-propylurea
Description
N-Benzyl-N-methyl-N'-propylurea is a trisubstituted urea derivative characterized by a benzyl group attached to one nitrogen, a methyl group on the same nitrogen, and a propyl group on the adjacent urea nitrogen. Urea derivatives often exhibit tunable physicochemical properties due to variations in substituents, influencing solubility, binding affinity, and intermolecular interactions .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15) |
InChI Key |
IITDCCPHOJECSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., cyclohexyl in CPU) enhance binding to hydrophobic enzyme pockets, as seen in sEH inhibition .
- Electron-Withdrawing Groups : Chlorine or sulfonyl groups (e.g., in Chlorprothixene) improve metabolic stability and target engagement .
- Spacer Functionality : Propylurea in SQDs facilitates energy transfer via dipole-dipole interactions, whereas propylamine spacers promote electron transfer .
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